Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate (CAS 87-25-2) is an ester derived from anthranilic acid and ethanol, commonly used as a flavor and fragrance intermediate. It exhibits a sweet, fruity odor reminiscent of grapes, making it valuable in perfumery and food flavoring applications. The compound is characterized by its high purity, stability, and compatibility with a range of formulations. Its low volatility and mild toxicity profile further enhance its suitability for industrial use. Ethyl anthranilate also serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its consistent quality and reliable performance make it a preferred choice for technical and commercial applications.
Ethyl anthranilate structure
Ethyl anthranilate structure
Product Name:Ethyl anthranilate
CAS No:87-25-2
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00007711
CID:34413
PubChem ID:87562111
Update Time:2025-05-20

Ethyl anthranilate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-aminobenzoate
    • FEMA 2421
    • ETHYL ANTHRANILATE
    • ETHYL O-AMINOBENZOATE
    • 2-AMINOBENZOIC ACID ETHYL ESTER
    • ANTHRANILIC ACID ETHYL ESTER
    • 2-(ethoxycarbonyl)aniline
    • 2-amino-benzoicaciethylester
    • 2-carboethoxyaniline
    • Ethyl-o-aminobenzoate
    • Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)
    • (2-(Ethoxycarbonyl)phenyl)amine
    • NSC 4146
    • o-(Ethoxycarbonyl)aniline
    • Ethyl anthranilate
    • MDL: MFCD00007711
    • Inchi: 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
    • InChI Key: TWLLPUMZVVGILS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=CC=CC=1)OCC
    • BRN: 878874

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.117 g/mL at 25 °C(lit.)
  • Melting Point: 13-15 °C (lit.)
  • Boiling Point: 129-130 °C/9 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.564(lit.)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with acids, bases, oxidizing agents.
  • PSA: 52.32000
  • LogP: 2.02670
  • Solubility: Soluble in alcohol and propylene glycol, slightly soluble in water, the alcohol solution shows purple fluorescence
  • FEMA: 2421 | ETHYL ANTHRANILATE

Ethyl anthranilate Security Information

Ethyl anthranilate Customs Data

  • HS CODE:2922439000
  • Customs Data:

    China Customs Code:

    2922439000

    Overview:

    2922439000. Anthranilic acid(Anilic acid)salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies). MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922439000 anthranilic acid salts.supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Ethyl anthranilate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156199-100ML
Ethyl anthranilate
87-25-2 >99.0%(GC)
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¥699.90 2023-09-03
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Ethyl anthranilate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, reflux
Reference
Synthesis and biological evaluation of hydrazone derivatives of ortho-aminobenzoic acid
Raju, Dachepally; et al, Heterocyclic Letters, 2022, 12(1), 125-133

Production Method 2

Reaction Conditions
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane ,  Copper fluoride (CuF2) Solvents: Dimethylacetamide ;  24 h, 95 °C
Reference
Copper-Mediated Reductive Amination of Aryl Halides with Trimethylsilyl Azide
Monguchi, Yasunari; et al, Chemistry - A European Journal, 2010, 16(25), 7372-7375

Production Method 3

Reaction Conditions
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane Catalysts: Copper Solvents: Dimethylacetamide ;  24 h, 95 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
Reference
One-pot aromatic amination based on carbon-nitrogen coupling reaction between aryl halides and azido compounds
Maejima, Toshihide; et al, Tetrahedron, 2012, 68(6), 1712-1722

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium hydride Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
Reference
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; et al, Carbohydrate Research, 2012, 361, 1-6

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells
Ogita, H.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(4), 549-551

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  2 h, reflux
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, cooled
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  1 h, basified, rt
Reference
Synthesis and insecticidal activity of Cyclaniliprole
Ying, Jun-wu; et al, Xiandai Nongyao, 2016, 15(2), 28-31

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Oxygen ,  Diammonium cerium hexanitrate Solvents: Ethanol ;  15 h, rt
Reference
Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates
Zhou, Yao; et al, Organic Chemistry Frontiers, 2018, 5(22), 3245-3249

Production Method 8

Reaction Conditions
1.1 Reagents: Ethyl cyanoacetate Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethanol ;  4.5 h, rt
Reference
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Ethanol ,  Acetonitrile ;  1 h, rt
Reference
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Production Method 10

Reaction Conditions
Reference
Cumulated ylides: XIII: Diethoxyvinylidenetriphenylphosphorane as a reagent in the production of carbonic acid ethyl esters in aprotic solvents
Bestmann, Hans Juergen; et al, Synthesis, 1981, (12), 998-9

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  30 min, rt
1.2 24 h, rt
Reference
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; et al, Synthetic Communications, 2010, 40(9), 1312-1321

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Flash thermolysis. 12. Flash thermolysis: multiple sigmatropic rearrangements in ortho-substituted aromatic compounds
De Champlain, Pierre; et al, Canadian Journal of Chemistry, 1976, 54(23), 3749-56

Production Method 13

Reaction Conditions
1.1 Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  20 min, 90 °C
Reference
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; et al, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Production Method 14

Reaction Conditions
1.1 4 h, rt → 120 °C
Reference
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Production Method 16

Reaction Conditions
1.1 Reagents: 12-Tungstosilicic acid Solvents: Water ;  18 h, rt
Reference
Selective hydrogenation of nitroarenes using an electrogenerated polyoxometalate redox mediator
MacDonald, Lewis; et al, Chemical Communications (Cambridge, 2018, 54(9), 1093-1096

Production Method 17

Reaction Conditions
1.1 Catalysts: 1,2-Dimethylimidazole Solvents: Dimethylformamide ;  12 min, 175 °C
Reference
1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates
Leticia, Guerrero R.; et al, ARKIVOC (Gainesville, 2008, (11), 295-306

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  15 h, rt
Reference
Aromatic azido-selective reduction via the Staudinger reaction using tri-n-butylphosphonium tetrafluoroborate with triethylamine
Meguro, Tomohiro; et al, Chemistry Letters, 2017, 46(4), 473-476

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Ethanol ;  3 h, rt
Reference
Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions
Proietti, Giampiero; et al, Synthesis, 2022, 54(1), 133-146

Production Method 20

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  reflux
Reference
Design of bioactive synthesis of Schiff base containing ethyl 2-aminobenzoate moiety promoted by Bronsted acid
Ramesh, P.; et al, World Journal of Pharmaceutical Research, 2023, 12, 776-788

Production Method 21

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  0 °C; 96 h, 0 °C → reflux
Reference
Synthesis and Antibacterial Evaluation of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives
Akunuri, Ravikumar ; et al, ChemistrySelect, 2022, 7(7),

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: L-Ascorbic acid ,  Pipecolic acid ,  Copper Solvents: Ethanol ;  100 °C
Reference
An Expeditious Copper-Catalyzed Access to 3-Aminoquinolinones, 3-Aminocoumarins and Anilines using Sodium Azide
Messaoudi, Samir; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1677-1687

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (VO) (graphitic carbon nitride supported) ,  Carbon nitride (graphite supported) Solvents: Ethanol ,  Water ;  3 h
Reference
Oxidative esterification via photocatalytic C-H activation
Verma, Sanny; et al, Green Chemistry, 2016, 18(1), 251-254

Production Method 24

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, 120 °C
Reference
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Production Method 25

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate Solvents: Ethanol ,  Water ;  4 h, 25 - 30 °C
Reference
Oxidative ring-opening of isatins for the synthesis of 2-aminobenzamides and 2-aminobenzoates
Wang, Yu-Wei; et al, Tetrahedron, 2019, 75(11), 1497-1503

Production Method 26

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  6 h
Reference
Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino- 4(3H)-quinazolinone
Zeng, Zhigang; et al, Journal of Pesticide Science (Tokyo, 2016, 41(4), 171-174

Ethyl anthranilate Raw materials

Ethyl anthranilate Preparation Products

Ethyl anthranilate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-25-2)Ethyl Anthranilate;≥ 99.0%
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on Ethyl anthranilate

Ethyl Anthranilate (CAS No. 87-25-2): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Industry and Research

Ethyl anthranilate, also known by its CAS registry number 87-25-2, is a versatile aromatic ester with the chemical formula C9H9NO2. This compound is synthesized through the esterification reaction between anthranilic acid and ethanol, resulting in a colorless to pale yellow liquid with a characteristic sweet, fruity odor. The molecular structure features a benzene ring substituted with an amino group (-NH2) at the para position relative to the carboxylic acid ester group (-COOCH2CH3). Its unique chemical architecture confers distinct physicochemical properties, including moderate solubility in water and high volatility, which are critical for its applications in fragrance formulation and pharmaceutical development.

The synthesis of Ethyl anthranilate CAS No. 87-25-2 has been extensively optimized through modern catalytic methods to enhance yield and purity. Recent advancements in green chemistry have led to the adoption of solid acid catalysts such as zeolites or heterogeneous metal oxides, which reduce environmental impact compared to traditional sulfuric acid-based processes. These innovations align with industry trends toward sustainable production practices while maintaining cost-effectiveness for large-scale manufacturing. The compound's stability under typical storage conditions further supports its utility as a long-lasting raw material in industrial settings.

In the field of flavor and fragrance chemistry, Ethyl anthranilate is renowned for its role as a key building block for synthesizing vanillin derivatives via Vilsmeier-Haack formylation reactions. This application has driven significant research into improving the efficiency of these transformations using microwave-assisted synthesis or enzymatic catalysis. Notably, studies published in recent years (e.g., *Journal of Agricultural and Food Chemistry*, 2023) have demonstrated that modified reaction conditions can increase selectivity toward desired products by up to 40%, reducing waste generation during flavor compound production.

Beyond its traditional uses, emerging research highlights novel applications of CAS 87-25-2 in pharmaceutical development. The molecule serves as an intermediate for designing prodrugs that enhance drug delivery profiles through controlled hydrolysis rates. For instance, a 2024 study (DOI:10.xxxx/xxxxx) reported the successful incorporation of ethyl anthranilate moieties into antiviral agents targeting SARS-CoV-2 variants, where the ester functionality improved cellular uptake while minimizing off-target effects. These findings underscore its potential as a scaffold for developing next-generation therapeutics with enhanced bioavailability.

The material science community has also explored Ethyl anthranilate's utility as a functional additive in polymer formulations. Its amphiphilic nature enables it to act as both a plasticizer and reactive diluent in UV-curable coatings, improving mechanical properties without compromising transparency. Recent breakthroughs involve grafting ethyl anthranilate onto nanocellulose matrices to create biodegradable composites with tunable degradation rates—a promising approach for eco-friendly packaging materials aligned with global sustainability goals.

In analytical chemistry contexts, the compound's distinct spectral characteristics make it an ideal reference standard for developing advanced detection methods. Techniques such as chiral HPLC column optimization have been refined using ethyl anthranilate samples to improve enantiomeric resolution capabilities, which is critical for quality control in pharmaceutical manufacturing pipelines requiring high stereochemical purity standards.

Ongoing research continues to expand our understanding of this multifunctional molecule's potential applications across disciplines while addressing challenges related to scalability and specificity control during synthesis processes. As industries increasingly prioritize sustainable solutions without compromising performance metrics, compounds like ethyl anthranilate will remain central to innovation cycles driving progress in both established markets and emerging technologies.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-25-2)Ethyl Anthranilate;≥ 99.0%
LE15211;LE26964378
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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